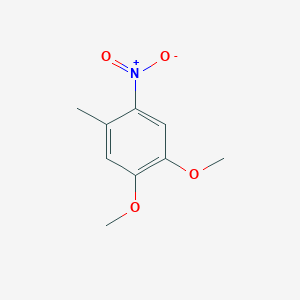
1,4-Diisopropyl-2-methylbenzene
概要
説明
1,4-Diisopropyl-2-methylbenzene, also known as 2-methyl-1,4-bis(1-methylethyl)benzene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where two isopropyl groups and one methyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diisopropyl-2-methylbenzene can be synthesized through the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of 2-methylbenzene (toluene) with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). The reaction proceeds as follows:
C6H5CH3+2CH3CH=CH2→C6H4(CH(CH3)2)2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the catalytic alkylation of toluene with propylene using a solid acid catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions
1,4-Diisopropyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl and methyl groups direct incoming electrophiles to the ortho and para positions relative to the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) under acidic or basic conditions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major products are hydroperoxides and, subsequently, dihydroxylated derivatives.
Substitution: The major products are halogenated or nitrated derivatives of this compound.
科学的研究の応用
1,4-Diisopropyl-2-methylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of more complex aromatic compounds and as a solvent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of 1,4-Diisopropyl-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or oxidizing agents. The isopropyl and methyl groups on the benzene ring influence the reactivity and orientation of these reactions. For example, in electrophilic aromatic substitution, the electron-donating nature of the isopropyl and methyl groups activates the benzene ring, making it more reactive towards electrophiles .
類似化合物との比較
Similar Compounds
1,2-Diisopropylbenzene: This isomer has the isopropyl groups at the 1 and 2 positions. It is less symmetrical compared to 1,4-Diisopropyl-2-methylbenzene and has different reactivity patterns.
1,3-Diisopropylbenzene: This isomer has the isopropyl groups at the 1 and 3 positions. It is also less symmetrical and exhibits different chemical properties.
1,4-Diisopropylbenzene: This compound lacks the methyl group at the 2 position, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
This compound is unique due to the presence of both isopropyl and methyl groups, which provide a combination of steric hindrance and electron-donating effects. This makes it a valuable compound in synthetic chemistry for the preparation of complex molecules and materials .
特性
IUPAC Name |
2-methyl-1,4-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCOIOOGGCKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207224 | |
| Record name | 1,4-Diisopropyl-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58502-85-5 | |
| Record name | 1,4-Diisopropyl-2-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diisopropyl-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















